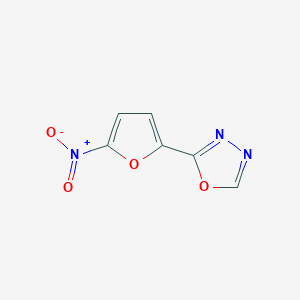

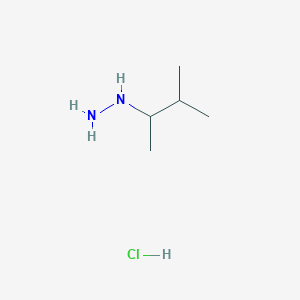

![molecular formula C15H19NO3 B1420291 4-[1-(2-メトキシエチル)-1H-インドール-3-イル]ブタン酸 CAS No. 1094645-44-9](/img/structure/B1420291.png)

4-[1-(2-メトキシエチル)-1H-インドール-3-イル]ブタン酸

説明

The compound “4-[1-(2-methoxyethyl)-1H-indol-3-yl]butanoic acid” is a complex organic molecule. It contains an indole group, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . The molecule also contains a butanoic acid group and a methoxyethyl group .

Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of an indole ring, a butanoic acid group, and a methoxyethyl group . The indole ring is a key structural component of many natural and synthetic molecules, including neurotransmitters, pharmaceuticals, and psychedelic substances .Chemical Reactions Analysis

Indole derivatives are known to participate in a variety of chemical reactions . They can act as nucleophiles in electrophilic substitution reactions, or as electrophiles in nucleophilic substitution reactions . The specific reactions that “4-[1-(2-methoxyethyl)-1H-indol-3-yl]butanoic acid” can undergo would depend on the reaction conditions and the other reactants present.科学的研究の応用

がん治療

インドール誘導体は、がん細胞の治療のための生物活性化合物として使用されてきました . 近年、その重要な生物学的特性により、注目を集めています .

抗菌用途

インドール誘導体は、さまざまな微生物感染症の治療にも使用されてきました . そのユニークな構造により、さまざまな微生物と相互作用することができ、広範囲の抗菌活性を提供します .

さまざまな疾患の治療

インドール誘導体は、人体におけるさまざまな疾患の治療に使用されてきました . これには、神経疾患、心臓血管疾患、代謝性疾患が含まれます .

アルカロイドの合成

インドール誘導体は、選択されたアルカロイドに存在する一般的な部分です . アルカロイドは、主に塩基性窒素原子を含む天然に存在する化学化合物のグループです。 これらは、細菌、真菌、植物、動物など、さまざまな生物によって生成され、天然物のグループの一部です .

有機合成

ピナコールボロン酸エステルは、問題の化合物に関連しており、有機合成において非常に貴重なビルディングブロックです . これらは、アルキルボロン酸エステルの脱ボロン化官能基化を含むさまざまな反応に使用されてきました .

プロト脱ボロン化

この化合物は、1°、2°、および3°アルキルボロン酸エステルのプロト脱ボロン化に使用できる可能性があります . プロト脱ボロン化とは、ホウ素原子が水素原子に置き換わるプロセスです .

将来の方向性

Indole derivatives, including “4-[1-(2-methoxyethyl)-1H-indol-3-yl]butanoic acid”, have potential for further exploration in various fields, including medicinal chemistry, due to their diverse biological activities . Future research could focus on elucidating the specific biological targets and mechanisms of action of this compound, as well as optimizing its physical and chemical properties for potential therapeutic applications .

作用機序

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

For instance, some indole derivatives have been reported to show inhibitory activity against certain viruses .

Biochemical Pathways

Indole derivatives are known to influence a variety of biological pathways due to their broad-spectrum biological activities .

Result of Action

Given the broad range of biological activities associated with indole derivatives, it can be inferred that the compound may have diverse effects at the molecular and cellular levels .

生化学分析

Biochemical Properties

4-[1-(2-methoxyethyl)-1H-indol-3-yl]butanoic acid plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing various biochemical pathways. This compound is known to interact with enzymes involved in metabolic processes, such as those in the butanoate metabolism pathway . The nature of these interactions often involves binding to active sites of enzymes, thereby modulating their activity. For instance, it may act as an inhibitor or activator, depending on the specific enzyme and the context of the reaction.

Cellular Effects

The effects of 4-[1-(2-methoxyethyl)-1H-indol-3-yl]butanoic acid on various cell types and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of key signaling molecules, thereby altering the downstream effects on gene expression and metabolic pathways . For example, it may enhance or inhibit the expression of certain genes, leading to changes in cellular behavior and function.

Molecular Mechanism

At the molecular level, 4-[1-(2-methoxyethyl)-1H-indol-3-yl]butanoic acid exerts its effects through specific binding interactions with biomolecules. It can bind to enzymes, leading to inhibition or activation of their catalytic activity . Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins. These interactions can result in changes in the transcriptional activity of target genes, thereby affecting cellular processes and functions.

Temporal Effects in Laboratory Settings

The temporal effects of 4-[1-(2-methoxyethyl)-1H-indol-3-yl]butanoic acid in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, this compound may undergo degradation, leading to changes in its biochemical activity . In in vitro and in vivo studies, it has been observed that the effects of this compound can vary depending on the duration of exposure and the specific experimental conditions.

Dosage Effects in Animal Models

The effects of 4-[1-(2-methoxyethyl)-1H-indol-3-yl]butanoic acid vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects on cellular function and metabolism, while at higher doses, it could lead to toxic or adverse effects . Threshold effects have been observed, where the compound’s activity changes significantly at certain dosage levels. These studies are crucial for determining the safe and effective dosage range for potential therapeutic applications.

Metabolic Pathways

4-[1-(2-methoxyethyl)-1H-indol-3-yl]butanoic acid is involved in various metabolic pathways, including butanoate metabolism . It interacts with enzymes and cofactors that facilitate its conversion and utilization within the cell. These interactions can affect metabolic flux and the levels of specific metabolites, thereby influencing overall cellular metabolism.

Transport and Distribution

The transport and distribution of 4-[1-(2-methoxyethyl)-1H-indol-3-yl]butanoic acid within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the movement of the compound across cellular membranes and its localization within different cellular compartments. The distribution of this compound can affect its bioavailability and activity within the cell.

Subcellular Localization

The subcellular localization of 4-[1-(2-methoxyethyl)-1H-indol-3-yl]butanoic acid is crucial for its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization can influence its interactions with other biomolecules and its overall biochemical activity.

特性

IUPAC Name |

4-[1-(2-methoxyethyl)indol-3-yl]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO3/c1-19-10-9-16-11-12(5-4-8-15(17)18)13-6-2-3-7-14(13)16/h2-3,6-7,11H,4-5,8-10H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYUQOUNNXUNJJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C=C(C2=CC=CC=C21)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

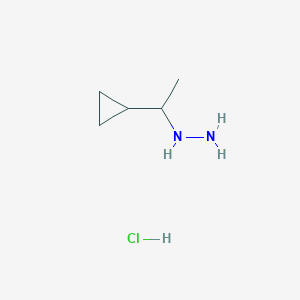

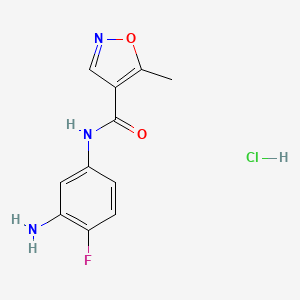

![[2-(Cyclohexylamino)ethyl]dimethylamine dihydrochloride](/img/structure/B1420211.png)

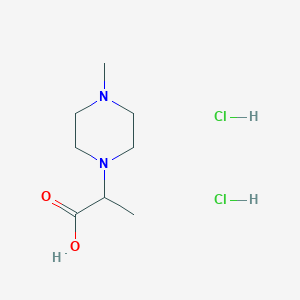

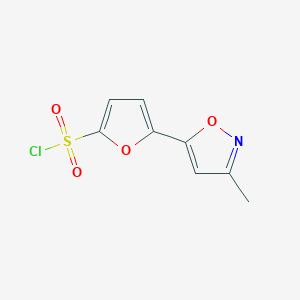

![1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1420215.png)

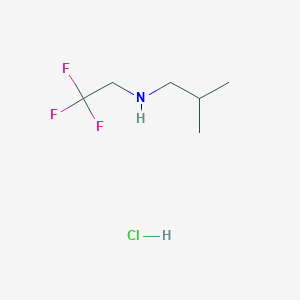

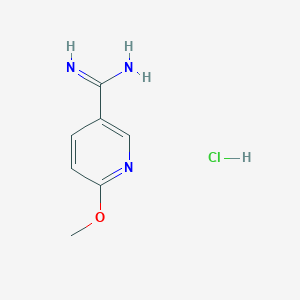

![N-[(4-bromophenyl)methyl]-2,4-difluoroaniline hydrochloride](/img/structure/B1420216.png)

![5-[(2,4-Difluorophenyl)methyl]-1,3-thiazol-2-amine hydrochloride](/img/structure/B1420224.png)

![{1-phenyl-1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methanamine hydrochloride](/img/structure/B1420226.png)

![[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]methanamine hydrochloride](/img/structure/B1420227.png)